(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole compounds often involves the condensation of certain precursors . For example, one method involves the condensation of a benzofuran compound with various substituted ortho phenylenediamine in the presence of glacial acetic acid .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Convenient Synthesis Techniques
Research by Ren, Lu, and Wang (2017) explores the synthesis of 4-diazoisochroman-3-imines through copper(I)-catalyzed cascade reactions involving sulfonyl azides. This process highlights the utility of sulfonyl groups in constructing complex heterocyclic structures, which could be relevant for the synthesis and functionalization of compounds like (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-chlorophenyl)methanone (Ren, Lu, & Wang, 2017).
Biological Activities and Antiviral Properties
Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid, demonstrating certain antiviral activities. This suggests that chlorophenyl and sulfonyl groups can contribute to the antiviral potential of a compound, indicating a possible area of application for this compound (Chen et al., 2010).
Stability and Safety of Sulfonyl Azides
Goddard-Borger and Stick (2007) discuss the design and synthesis of a stable diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, showcasing the importance of sulfonyl azides in synthetic chemistry, particularly in the safe conversion of amines into azides and methylene substrates into diazo compounds. This research emphasizes the role of sulfonyl groups in enhancing the safety and efficiency of chemical reactions (Goddard-Borger & Stick, 2007).
Antifungal and Antibacterial Potential
Jayasheela et al. (2018) characterized a promising anti-Candida agent, exploring its vibrational activities, electronic properties, and molecular docking. This study demonstrates the potential of specific functional groups in developing compounds with significant antimicrobial activities, suggesting that derivatives of imidazole and chlorophenyl could be explored for their antimicrobial properties (Jayasheela et al., 2018).
Mechanism of Action
The mechanism of action of imidazole compounds can vary greatly depending on their specific structure and the biological system in which they are acting. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c16-13-4-1-3-12(9-13)15(21)19-5-2-6-20(8-7-19)24(22,23)14-10-17-11-18-14/h1,3-4,9-11H,2,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPVLVLUOGJSST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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